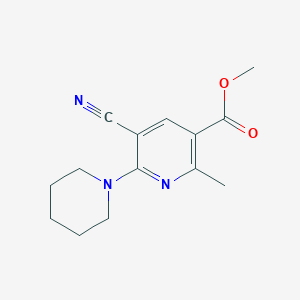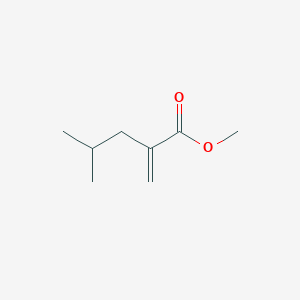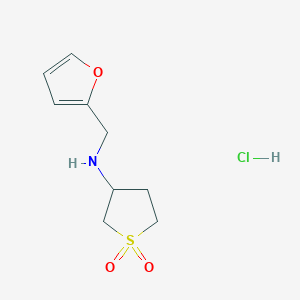
4-(2-Ethoxyphenoxy)-2-methylaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Ethoxyphenoxy)-2-methylaniline” typically involves strategies that focus on constructing the core followed by functionalization. Metal-catalyzed reactions, including those involving palladium, copper, and rhodium, are commonly used for constructing these derivatives, offering pathways to introduce various functional groups.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a conjugated system that contributes to their chemical reactivity and potential pharmacological applications. The specific arrangement of functional groups around the core significantly influences the compound’s properties and interactions.
Chemical Reactions Analysis
Naphthalene derivatives, closely related to “4-(2-Ethoxyphenoxy)-2-methylaniline”, are known for their redox properties and participation in biological oxidative processes. These compounds, through one- or two-electron reduction processes, can form semiquinones or hydroquinones, respectively.
Physical And Chemical Properties Analysis
The physical properties of naphthalene derivatives, including solubility, melting point, and boiling point, are influenced by the nature of substituted groups. For example, the introduction of an ethoxyphenoxy group could affect the compound’s solubility in organic solvents, potentially enhancing its application in various industrial and pharmaceutical formulations.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Analysis
- The compound 4-(2-Ethoxyphenoxy)-2-methylaniline has been characterized using spectroscopic techniques, including FT-IR and UV-Vis, as well as X-ray diffraction methods. These techniques help in understanding the molecular structure and properties of the compound (Demircioğlu et al., 2019).
Interaction with DNA Bases
- The compound's interactions with DNA bases like adenine, cytosine, guanine, and thymine have been studied using electrophilicity-based charge transfer (ECT) methods. These studies are crucial for understanding the biological implications and potential pharmaceutical applications of the compound (Demircioğlu et al., 2019).
Tautomerism Studies
- Investigations into the compound's tautomerism in various solvent media and solid states have provided insights into its chemical stability and reactivity. Understanding tautomerism is important for the development of new chemical entities and for pharmaceutical applications (Albayrak et al., 2011).
Antibacterial Activity
- Synthesized derivatives of 4-(2-Ethoxyphenoxy)-2-methylaniline have shown potential in inhibiting bacterial DNA polymerase and displaying antibacterial activity, particularly against Gram-positive bacteria. These findings suggest possible applications in developing new antibacterial agents (Zhi et al., 2005).
Molecular Docking Studies
- Molecular docking studies involving 4-(2-Ethoxyphenoxy)-2-methylaniline have been conducted to understand its binding nature with DNA and other biomolecules. This research is significant for drug design and understanding molecular interactions at a biological level (Demircioğlu, 2021).
Photoelectrochemistry Applications
- The compound has been studied in the context of photoelectrochemical and spectroscopic applications, suggesting its potential use in materials science and engineering (Kilmartin & Wright, 1999).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-ethoxyphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-14-6-4-5-7-15(14)18-12-8-9-13(16)11(2)10-12/h4-10H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHZIPWKXVCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B3123350.png)
![7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3123355.png)
![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-nitrobenzyl)oxime](/img/structure/B3123360.png)










